8-Fluoro-2-methyl-4H-chromen-4-one
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Overview
Description
8-Fluoro-2-methyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a fluorine atom at the 8th position and a methyl group at the 2nd position in the chromenone structure imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2-methyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-hydroxyacetophenone with ethyl fluoroacetate in the presence of a base, followed by cyclization under acidic conditions . Another approach involves the use of fluorinated benzaldehydes and methyl ketones under basic conditions to form the desired chromenone structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the chromenone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide (NBS) under mild conditions.
Major Products Formed:
Oxidation: Formation of this compound-5,6-quinone.
Reduction: Formation of 8-fluoro-2-methyl-4H-dihydrochromen-4-one.
Substitution: Formation of various halogenated or alkylated derivatives.
Scientific Research Applications
8-Fluoro-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Fluoro-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
- 8-Fluoro-2,3-dihydro-4H-chromen-4-one
- 8-Fluoro-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one
- 8-Methyl-2,3-dihydro-4H-chromen-4-one
- 5,8-Dimethyl-2,3-dihydro-4H-chromen-4-one
Comparison: 8-Fluoro-2-methyl-4H-chromen-4-one is unique due to the presence of both a fluorine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability, increased lipophilicity, and improved binding affinity to certain biological targets .
Properties
Molecular Formula |
C10H7FO2 |
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Molecular Weight |
178.16 g/mol |
IUPAC Name |
8-fluoro-2-methylchromen-4-one |
InChI |
InChI=1S/C10H7FO2/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3 |
InChI Key |
BSRGQMDXVLNMCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C(=CC=C2)F |
Origin of Product |
United States |
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